2-(6-oxo-3-phenylpyridazin-1(6H)-yl)-N-(pyridin-4-ylmethyl)acetamide
Overview
Description
2-(6-oxo-3-phenylpyridazin-1(6H)-yl)-N-(pyridin-4-ylmethyl)acetamide is a useful research compound. Its molecular formula is C18H16N4O2 and its molecular weight is 320.3 g/mol. The purity is usually 95%.
The exact mass of the compound 2-(6-oxo-3-phenyl-1(6H)-pyridazinyl)-N-(4-pyridinylmethyl)acetamide is 320.12732577 g/mol and the complexity rating of the compound is 517. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Pyridazinone Derivatives in Pharma
Pyridazinone derivatives, which include compounds structurally similar to 2-(6-oxo-3-phenyl-1(6H)-pyridazinyl)-N-(4-pyridinylmethyl)acetamide, have diverse pharmaceutical applications. They exhibit activities that are cardiac, nephrotropic, neuroprotective, dermatological, and cytostatic. These derivatives are often reflected in patents, highlighting their importance in the pharmaceutical market (Habernickel, 2002).
Inotropic Activity in Dogs
Certain pyridazinone derivatives have been identified as potent positive inotropes in dogs. These include compounds like 6 (N-[4-(1,4,5,6-tetrahydro-6-oxo-3-pyridazinyl)phenyl]acetamide). The study reveals their effectiveness in enhancing heart muscle contractility, which is crucial in treating heart failure (Robertson et al., 1986).
Novel Synthesis Methods
New classes of pyridazin-3-one derivatives have been synthesized, including those with structures similar to the compound . These methods open up possibilities for creating novel compounds with potentially useful pharmacological properties (Ibrahim & Behbehani, 2014).
Antimicrobial Activity
Some novel sulphonamide derivatives, structurally similar to 2-(6-oxo-3-phenyl-1(6H)-pyridazinyl)-N-(4-pyridinylmethyl)acetamide, have shown promising antimicrobial activity. This suggests potential uses in developing new antimicrobial agents (Fahim & Ismael, 2019).
Antisecretory Activity
Pyridazinone derivatives have been investigated for their antisecretory activity, implying potential use in treating ulcers and related gastrointestinal disorders (Yamada et al., 1981).
Histamine H3 Receptor Inverse Agonist
Certain pyridazinone compounds have been identified as potent, selective histamine H3 receptor inverse agonists, suggesting their potential in treating attentional and cognitive disorders (Hudkins et al., 2011).
Antimalarial and COVID-19 Drug Research
Recent studies have focused on the reactivity of sulphonamide derivatives, structurally related to the compound , in antimalarial activity and their potential as COVID-19 drugs (Fahim & Ismael, 2021).
Properties
IUPAC Name |
2-(6-oxo-3-phenylpyridazin-1-yl)-N-(pyridin-4-ylmethyl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4O2/c23-17(20-12-14-8-10-19-11-9-14)13-22-18(24)7-6-16(21-22)15-4-2-1-3-5-15/h1-11H,12-13H2,(H,20,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FUVGNSQXVRMIRY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN(C(=O)C=C2)CC(=O)NCC3=CC=NC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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